(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine
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Overview
Description
(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine: is an organic compound characterized by its unique structure, which includes a furan ring and a long aliphatic chain with multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the aliphatic chain: The aliphatic chain can be introduced through a series of reactions, including alkylation and olefination.
Formation of the amine group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert double bonds to single bonds or reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce saturated aliphatic amines.
Scientific Research Applications
(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathway modulation: It could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine: A similar compound with a different configuration of the double bond.
(2Z)-N-(thiophen-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine: A compound with a thiophene ring instead of a furan ring.
Uniqueness
(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine is unique due to its specific structural features, such as the furan ring and the configuration of the double bonds
Properties
IUPAC Name |
(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(2)6-4-7-14(3)9-10-16-12-15-8-5-11-17-15/h5-6,8-9,11,16H,4,7,10,12H2,1-3H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTILSZPRSYDMD-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCNCC1=CC=CO1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CNCC1=CC=CO1)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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